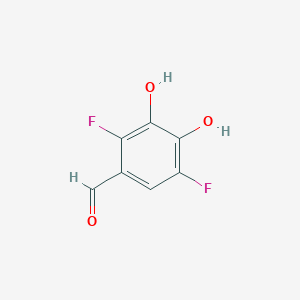
Benzaldehyde, 2,5-difluoro-3,4-dihydroxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzaldehyde, 2,5-difluoro-3,4-dihydroxy- is an organic compound with the molecular formula C7H4F2O3 It is a derivative of benzaldehyde, where the benzene ring is substituted with two fluorine atoms at the 2 and 5 positions and two hydroxyl groups at the 3 and 4 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 2,5-difluoro-3,4-dihydroxy- typically involves the introduction of fluorine and hydroxyl groups onto the benzaldehyde ring. One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The hydroxyl groups can be introduced through hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of Benzaldehyde, 2,5-difluoro-3,4-dihydroxy- may involve multi-step processes that ensure high yield and purity. These processes often include the use of catalysts to enhance reaction rates and selectivity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.
化学反应分析
Types of Reactions
Benzaldehyde, 2,5-difluoro-3,4-dihydroxy- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2,5-Difluoro-3,4-dihydroxybenzoic acid.
Reduction: 2,5-Difluoro-3,4-dihydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Benzaldehyde, 2,5-difluoro-3,4-dihydroxy- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Benzaldehyde, 2,5-difluoro-3,4-dihydroxy- involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets. The hydroxyl groups may participate in hydrogen bonding, further stabilizing the interaction. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
2,4-Dihydroxybenzaldehyde: Lacks fluorine atoms, resulting in different chemical properties and reactivity.
2,5-Difluorobenzaldehyde: Lacks hydroxyl groups, affecting its solubility and biological activity.
3,5-Difluorobenzaldehyde: Different substitution pattern, leading to variations in reactivity and applications.
Uniqueness
Benzaldehyde, 2,5-difluoro-3,4-dihydroxy- is unique due to the combination of fluorine and hydroxyl groups on the benzene ring. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
959216-64-9 |
|---|---|
分子式 |
C7H4F2O3 |
分子量 |
174.10 g/mol |
IUPAC 名称 |
2,5-difluoro-3,4-dihydroxybenzaldehyde |
InChI |
InChI=1S/C7H4F2O3/c8-4-1-3(2-10)5(9)7(12)6(4)11/h1-2,11-12H |
InChI 键 |
GXBUPZWZOZKXGO-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C(=C1F)O)O)F)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


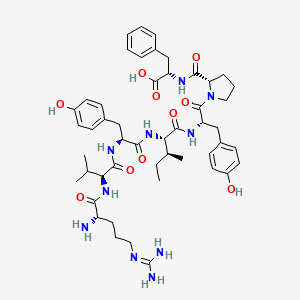
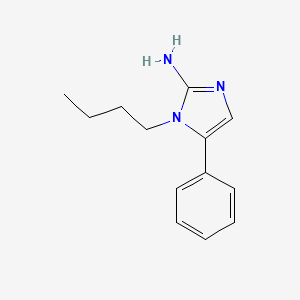
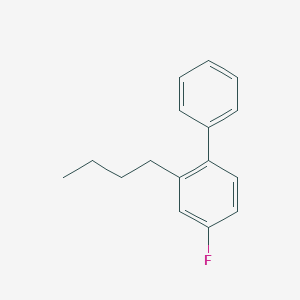

![1-[2-(Pyridin-2-yl)ethyl]-4-{[3-(trifluoromethoxy)phenyl]methyl}piperazine](/img/structure/B12629374.png)
![2-tert-butyl-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12629378.png)

![N-Hydroxy-N~3~-[2-(pyridin-2-yl)ethyl]-beta-alaninamide](/img/structure/B12629397.png)
![[(9-Octyl-9H-carbazol-2-yl)oxy]acetic acid](/img/structure/B12629409.png)

![Tert-butyl[(3-butylnon-1-EN-1-YL)oxy]dimethylsilane](/img/structure/B12629423.png)
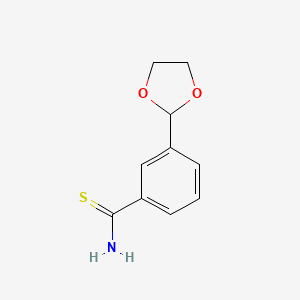
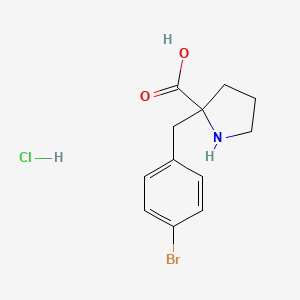
![6-(1-Hydroxyheptadecyl)-2H-[1,2,4]triazino[2,3-c]quinazolin-3(4H)-one](/img/structure/B12629441.png)
